molecular formula C4H8Cl2N2O2S B1146447 3-carbamimidoylsulfanyl-2-chloropropanoic acid;hydrochloride CAS No. 54598-78-6

3-carbamimidoylsulfanyl-2-chloropropanoic acid;hydrochloride

Katalognummer: B1146447
CAS-Nummer: 54598-78-6
Molekulargewicht: 219.09 g/mol
InChI-Schlüssel: WHSGRJMDFWVKSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-carbamimidoylsulfanyl-2-chloropropanoic acid;hydrochloride is a compound with the molecular formula C4H8Cl2N2O2S and a molecular weight of 219.09 g/mol. It is also known by its IUPAC name, 3-[(Aminoiminomethyl)thio]-2-chloro-propanoic acid hydrochloride. This compound is primarily used in organic synthesis and has various applications in scientific research.

Wissenschaftliche Forschungsanwendungen

3-carbamimidoylsulfanyl-2-chloropropanoic acid;hydrochloride has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for drug development.

    Industrial Applications: It is used in the production of various chemicals and intermediates.

Wirkmechanismus

There is a study reporting a compound with similar structure, ZAPA, being as potent as gamma-aminobutyric acid (GABA) at the nematode Ascaris muscle GABA-receptor . The GABA-receptor at the Ascaris muscle cell mediates a membrane hyperpolarization and muscle relaxation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-carbamimidoylsulfanyl-2-chloropropanoic acid;hydrochloride typically involves the reaction of 2-chloropropanoic acid with thiourea under acidic conditions. The reaction proceeds as follows:

    Starting Materials: 2-chloropropanoic acid and thiourea.

    Reaction Conditions: The reaction is carried out in an acidic medium, usually hydrochloric acid, at a controlled temperature.

    Procedure: The 2-chloropropanoic acid is dissolved in hydrochloric acid, and thiourea is added to the solution. The mixture is stirred and heated to facilitate the reaction, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix and heat the reactants.

    Purification: The product is purified through crystallization or other separation techniques to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-carbamimidoylsulfanyl-2-chloropropanoic acid;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The sulfur atom can undergo oxidation to form sulfoxides or sulfones.

    Hydrolysis: The compound can be hydrolyzed to yield 2-chloropropanoic acid and thiourea derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Oxidizing Agents: Hydrogen peroxide or other peroxides are used for oxidation reactions.

    Hydrolysis Conditions: Acidic or basic conditions can be employed for hydrolysis.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Sulfoxides and sulfones are major products of oxidation.

    Hydrolysis Products: 2-chloropropanoic acid and thiourea derivatives are formed upon hydrolysis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-chloropropanoic acid: A simpler analog with similar reactivity but lacking the sulfur and carbamimidoyl groups.

    Thiourea Derivatives: Compounds containing the thiourea moiety but with different substituents.

Uniqueness

3-carbamimidoylsulfanyl-2-chloropropanoic acid;hydrochloride is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.

Eigenschaften

CAS-Nummer

54598-78-6

Molekularformel

C4H8Cl2N2O2S

Molekulargewicht

219.09 g/mol

IUPAC-Name

[amino-(2-carboxy-2-chloroethyl)sulfanylmethylidene]azanium;chloride

InChI

InChI=1S/C4H7ClN2O2S.ClH/c5-2(3(8)9)1-10-4(6)7;/h2H,1H2,(H3,6,7)(H,8,9);1H

InChI-Schlüssel

WHSGRJMDFWVKSS-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)Cl)SC(=N)N.Cl

Kanonische SMILES

C(C(C(=O)O)Cl)SC(=[NH2+])N.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.